molecular formula C19H21N5O2 B2911721 3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide CAS No. 1448029-45-5

3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Cat. No.: B2911721
CAS No.: 1448029-45-5
M. Wt: 351.41
InChI Key: CEYUHQMBPQDGQY-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Attachment of the pyrimidine group: The pyrimidine moiety can be introduced via nucleophilic substitution or other coupling reactions.

    Formation of the propanamide backbone:

    Methoxylation of the phenyl ring: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide would depend on its specific interactions with biological targets. This might involve binding to specific enzymes or receptors, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
  • 3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-26-16-6-3-15(4-7-16)5-8-17(25)20-11-13-24-14-12-23-19(24)18-21-9-2-10-22-18/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYUHQMBPQDGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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